Caffeine, specifically the compound Caffeine, [1-methyl-14C], is a radiolabeled variant of caffeine that has been extensively studied for its metabolic pathways and pharmacokinetics. This compound is significant in both scientific research and practical applications, particularly in understanding caffeine's effects on human physiology and its metabolic processes.
Caffeine is primarily derived from natural sources such as coffee beans, tea leaves, and cacao pods. The [1-methyl-14C] variant is synthesized using radioactive carbon-14 labeling at the methyl group of the caffeine molecule, which allows researchers to trace its metabolic pathways in biological systems.
Caffeine belongs to the class of compounds known as xanthines, which are methylated derivatives of xanthine. It is classified as a stimulant and acts primarily as a non-selective antagonist at adenosine receptors in the brain, leading to increased alertness and reduced fatigue.
The synthesis of Caffeine, [1-methyl-14C], typically involves the methylation of xanthine derivatives using carbon-14 labeled methylating agents. One common method includes the use of N-methyltransferases found in coffee plants, which catalyze the transfer of methyl groups to xanthine precursors.
The synthesis pathway can be outlined as follows:
Caffeine has the molecular formula and consists of a fused ring structure containing two nitrogen-containing rings known as imidazole and pyrimidine. The specific labeling at the 1-methyl position allows for tracking during metabolic studies.
Caffeine undergoes various metabolic reactions in humans and animals, including:
High-performance liquid chromatography (HPLC) is commonly used to analyze these reactions, allowing for the separation and quantification of caffeine and its metabolites in biological samples.
Caffeine exerts its effects primarily through antagonism of adenosine receptors (A1 and A2A). By blocking these receptors, caffeine prevents adenosine from exerting its calming effects on the central nervous system, leading to increased neuronal firing and release of neurotransmitters such as dopamine and norepinephrine.
Research indicates that caffeine's half-life in serum is approximately 3 hours, with significant variation based on individual metabolism and genetic factors affecting enzyme activity involved in caffeine metabolism.
Relevant analyses show that caffeine can form complexes with various ions, influencing its bioavailability and pharmacological effects.
Caffeine, [1-methyl-14C], is widely used in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) processes. Its applications include:
This compound serves as a valuable tool for researchers exploring both fundamental biochemical pathways and practical applications in pharmacology and toxicology.
Caffeine (1,3,7-trimethylxanthine) is a xanthine alkaloid with the molecular formula C₈H₁₀N₄O₂ and a molecular weight of 194.2 g/mol. The [1-methyl-¹⁴C] isotopologue features a carbon-14 radiolabel incorporated specifically at the methyl group attached to the N1 position of the purine ring system. This strategic labeling position enables precise tracking of the 1-methyl group's metabolic fate, as demethylation at this site constitutes a major metabolic pathway in mammals. The specific activity of commercially available [1-methyl-¹⁴C]caffeine typically ranges between 40-60 mCi/mmol (1480-2220 MBq/mmol), with concentrations standardized at 0.1 mCi/mL in ethanol solutions for research applications [2].
The radiolabeling process involves synthesizing caffeine with ¹⁴C introduced at the methyl carbon during methylation of theobromine (1,3-dimethylxanthine). This positional specificity is crucial because different metabolic pathways target distinct methyl groups:
By isolating the label to the N1-methyl group, researchers can distinguish metabolites retaining this group from those where it has been cleaved, providing pathway-specific metabolic information [1] [4]. The chemical stability of the ¹⁴C-methyl bond ensures the radiolabel remains with the methyl fragment upon demethylation, allowing detection of demethylated metabolites and liberated CO₂ in expiration studies [1].
Table 1: Properties of [1-Methyl-¹⁴C]Caffeine
Property | Specification |
---|---|
Molecular Weight | 194.2 g/mol |
Specific Activity | 40-60 mCi/mmol (1480-2220 MBq/mmol) |
Radioisotope | Carbon-14 (¹⁴C) |
Label Position | Specifically at N1-methyl group |
Chemical Form | Ethanol solution (0.1 mCi/mL) |
Primary Receptor Target | Adenosine receptors (non-selective antagonist) |
Key Applications | Metabolic tracing, CYP1A2 phenotyping, enzyme kinetics |
The development of [1-methyl-¹⁴C]caffeine in the mid-20th century revolutionized the study of purine metabolism and cytochrome P450 enzymology. Prior to radiolabeled tracers, caffeine metabolism was poorly understood due to analytical limitations in detecting low-concentration metabolites in complex biological matrices. The introduction of ¹⁴C-labeled caffeine enabled unprecedented resolution in metabolic pathway mapping through two key technological synergies:
Autoradiographic Studies: Pioneering work in the 1970s-1980s utilized [1-methyl-¹⁴C]caffeine for whole-body autoradiography in rodent models. These studies visualized the compound's tissue distribution, demonstrating rapid absorption, wide distribution including penetration of the blood-brain barrier, and placental transfer. Researchers observed high initial concentrations in liver, kidneys, and central nervous system, consistent with caffeine's bioavailability and sites of metabolism/excretion [3] [7].
Chromatographic Advancements: The need to resolve radiolabeled metabolites drove HPLC method development. Early methods could separate only 3-4 metabolites, but by 1999, simultaneous resolution of [1-methyl-¹⁴C]caffeine and eight major metabolites in rat urine was achieved using reverse-phase HPLC with UV and radiochemical detection. This method separated methylxanthines (theobromine, paraxanthine, theophylline), methyluric acids, and the unique rat metabolite 6-amino-5-(N-formylmethylamino)-1,3-dimethyluracil (1,3,7-DAU), which retains the 1-methyl label [5]. These technical advances enabled quantitative metabolic profiling impossible with non-labeled caffeine.
A landmark 1982 human study administered [1-methyl-¹⁴C]caffeine (5 mg/kg) to male volunteers, collecting blood, saliva, urine, feces, and expired CO₂. This research established that:
Table 2: Historical Advancements Enabled by [1-Methyl-¹⁴C]Caffeine
Time Period | Methodological Advance | Key Finding |
---|---|---|
1970s | Basic radiotracer excretion studies | Identification of species-specific metabolites (e.g., 1,3,7-DAU in rats) |
1982 | HPLC with radiometric detection in human biofluids | Quantified major human metabolites accounting for >95% of urinary radioactivity |
1990s | Multi-metabolite HPLC resolution (8+ metabolites) | Simultaneous tracking of metabolic branches from single label position |
2000s | Integration with CYP isoform-specific inhibitors/inducers | Confirmed CYP1A2 as primary demethylase for N3 position |
2020s | High-resolution mass spectrometry coupled to radiometric detection | Ultra-sensitive metabolite profiling in complex matrices |
The strategic value of [1-methyl-¹⁴C]caffeine lies in its ability to provide unambiguous data on specific metabolic fates of the 1-methyl group, facilitating three critical research applications:
: As approximately 95% of caffeine clearance depends on hepatic CYP1A2, the metabolism of [1-methyl-¹⁴C]caffeine serves as a gold standard for phenotyping this enzyme. Metabolic ratios derived from specific labeled metabolites correlate strongly with enzyme activity. For example:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1